

trans-3,5-Diethyl-1,2,4-trithiolane IUPAC name and CAS number

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Compound of Interest

Compound Name: *trans-3,5-Diethyl-1,2,4-trithiolane*

Cat. No.: B12789879

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A Technical Guide to trans-3,5-Diethyl-1,2,4-trithiolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of **trans-3,5-Diethyl-1,2,4-trithiolane**, a sulfur-containing heterocyclic compound. It details the compound's chemical identity, including its IUPAC name and CAS number, and presents its key physicochemical properties in a structured format. This guide also outlines the natural occurrence and biosynthetic origins of this compound, particularly within *Allium* species, and touches upon established analytical and synthetic methodologies.

Chemical Identity and Properties

trans-3,5-Diethyl-1,2,4-trithiolane is a volatile organic compound that exists as a stereoisomer of 3,5-Diethyl-1,2,4-trithiolane. The trans configuration refers to the spatial arrangement of the two ethyl groups on opposite sides of the trithiolane ring.

Table 1: Chemical Identifiers for 3,5-Diethyl-1,2,4-trithiolane

Identifier	Value
IUPAC Name	(3R,5R)-3,5-diethyl-1,2,4-trithiolane
CAS Number	38348-26-4
Molecular Formula	C ₆ H ₁₂ S ₃
Molecular Weight	180.354 g/mol
InChI	InChI=1S/C6H12S3/c1-3-5-7-6(4-2)9-8-5/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1
InChIKey	WQXXXHMEBYGSBG-PHDIDXHHSA-N
SMILES	CC[C@@H]1S--INVALID-LINK--CC

Table 2: Physicochemical Properties of 3,5-Diethyl-1,2,4-trithiolane

Property	Value	Source
Appearance	Clear, yellow liquid	[1]
Odor	Powerful, sulfurous	[1]
Density	1.147-1.160 g/cm ³	[1]
Boiling Point	70-72 °C at 1 mmHg	[2]
Refractive Index	1.558-1.570	[1]
Solubility	Soluble in ethanol, heptane, and triacetin; insoluble in water.	[1]
logP (Octanol-Water Partition Coefficient)	3.4	[1]

Natural Occurrence and Flavor Contribution

trans-3,5-Diethyl-1,2,4-trithiolane is a significant flavor constituent found in cooked Allium species, such as onions and garlic.[3] The stereoisomers of 3,5-diethyl-1,2,4-trithiolane

contribute distinct aroma profiles. The trans-isomer is noted for its cooked onion-like, fruity, and blackcurrant-like aromas.[3] In contrast, the cis-isomer imparts more of a meat broth-like scent.
[3]

Biosynthesis in Allium Species

The formation of **trans-3,5-Diethyl-1,2,4-trithiolane** in Allium species is a result of enzymatic and chemical reactions that occur when the plant tissue is damaged, such as during cutting or cooking. The key precursor molecules are S-alk(en)yl-L-cysteine sulfoxides.[4][5] Upon tissue damage, the enzyme alliinase is released and acts on these precursors to form unstable sulfenic acids.[1][5] These intermediates then undergo a series of reactions, including condensation and rearrangement, to produce a variety of volatile sulfur compounds, including the target trithiolane.[2][6]

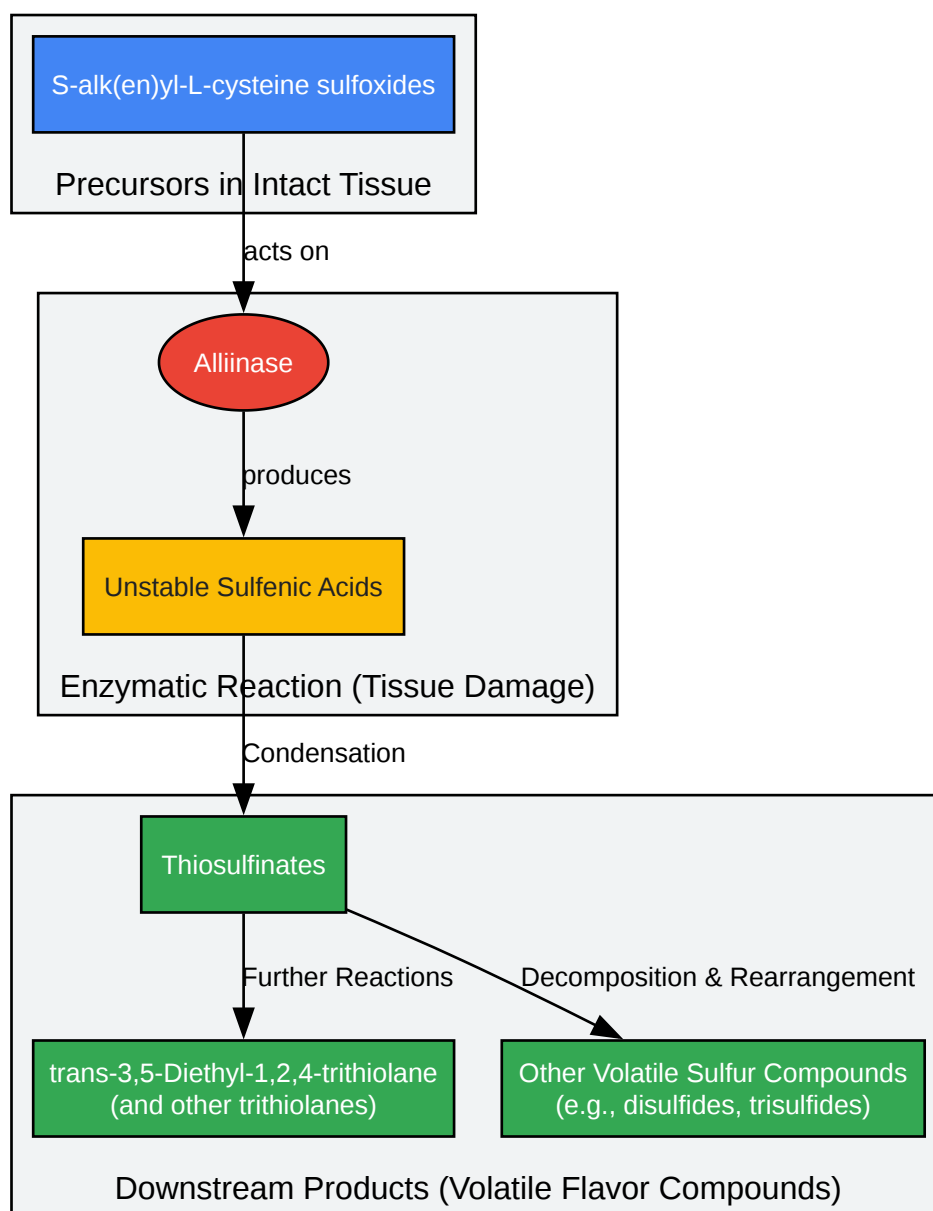


Figure 1: Proposed Biosynthetic Pathway of Sulfur Compounds in Allium Species

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Caption: Proposed Biosynthetic Pathway of Sulfur Compounds in Allium Species.

Experimental Protocols

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of **trans-3,5-Diethyl-1,2,4-trithiolane** in various matrices,

particularly in food and flavor analysis.

A general GC-MS protocol would involve:

- **Sample Preparation:** Volatile compounds, including the target analyte, are typically extracted from the sample matrix using methods such as solvent extraction or solid-phase microextraction (SPME).
- **Gas Chromatography:** The extracted volatiles are separated on a capillary column. Non-polar columns are often used for the initial separation.[\[7\]](#)
- **Mass Spectrometry:** The separated compounds are ionized (commonly by electron ionization) and fragmented. The resulting mass spectrum provides a fingerprint for identification.
- **Quantification:** For quantitative analysis, a stable isotope dilution assay using a deuterated internal standard, such as $[^2\text{H}_4]$ -3,5-diethyl-1,2,4-trithiolanes, can be employed for accurate measurements.[\[8\]](#)

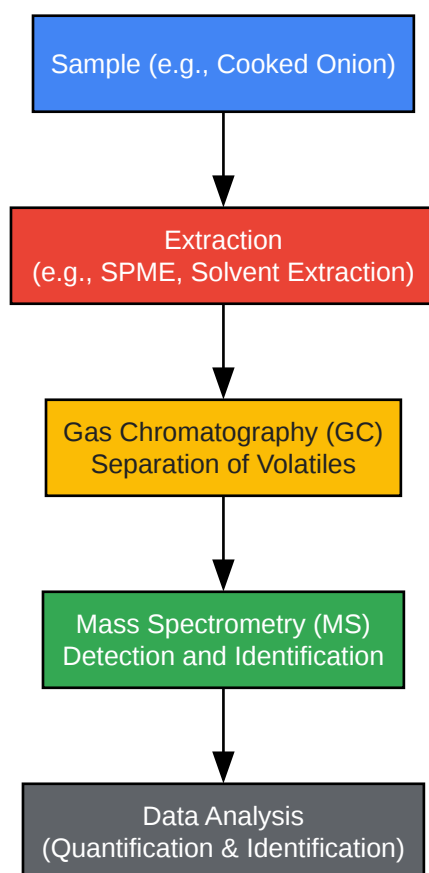


Figure 2: General Workflow for GC-MS Analysis

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Caption: General Workflow for GC-MS Analysis.

Synthesis

While a specific, detailed protocol for the synthesis of **trans-3,5-Diethyl-1,2,4-trithiolane** is not readily available in the cited literature, general methods for the synthesis of 1,2,4-trithiolane derivatives have been described. One common approach involves the reaction of ketones with hydrogen sulfide in the presence of an oxidizing agent like molecular iodine.[9] Another synthetic strategy involves the reaction of phosphorus ylides with elemental sulfur.

Applications and Future Directions

The primary application of **trans-3,5-Diethyl-1,2,4-trithiolane** is in the food and flavor industry as a flavoring agent to impart or enhance savory, onion-like notes.[3] Further research into the biological activities of this and related organosulfur compounds could open avenues for its use

in pharmaceutical or nutraceutical applications. Understanding the precise mechanisms of its formation during cooking could also lead to improved food processing techniques for flavor optimization.

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